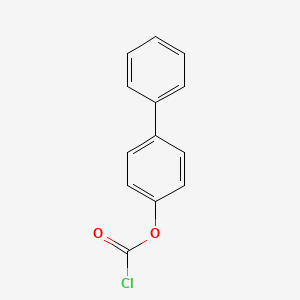

4-Phenylphenyl chloroformate

Description

Contextualization within Aryl Chloroformate Chemistry

Chloroformates are a class of organic compounds with the general formula ROC(O)Cl, serving as esters of chloroformic acid. wikipedia.org They are highly reactive compounds, and their chemistry is similar to that of acyl chlorides. wikipedia.org Aryl chloroformates, such as 4-phenylphenyl chloroformate, are generally more stable than their alkyl counterparts. nih.gov This increased stability is attributed to the electronic effects of the aromatic ring.

The synthesis of chloroformates typically involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022). nih.gov In the case of 4-phenylphenyl chloroformate, 4-biphenylol is reacted with a phosgenating agent. chemsrc.com The reactivity of chloroformates allows them to readily react with nucleophiles like amines to form carbamates and with alcohols to create carbonate esters. wikipedia.org This reactivity is central to their extensive use in organic synthesis.

Academic Significance and Research Scope

The academic interest in 4-phenylphenyl chloroformate stems from its role as a versatile reagent in several areas of chemical research. Its applications are primarily centered on its ability to introduce the 4-phenylphenoxycarbonyl group into molecules, a functional group that can influence the properties of the resulting compounds.

One of the primary research applications of 4-phenylphenyl chloroformate is in the synthesis of polymers. The biphenyl (B1667301) group is a common structural motif in liquid crystal polymers, and the introduction of this moiety via 4-phenylphenyl chloroformate can be used to synthesize new polymeric materials with specific thermal and optical properties. Research in this area explores the relationship between the molecular structure of these polymers and their material properties. uclouvain.betue.nlroutledge.com

Furthermore, 4-phenylphenyl chloroformate is utilized as a derivatizing agent in analytical chemistry. wikipedia.orgnih.gov Derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net By reacting with polar functional groups like amines and phenols, 4-phenylphenyl chloroformate can increase the volatility and thermal stability of these analytes, improving their separation and detection. wikipedia.orgresearchgate.net

In the field of organic synthesis, 4-phenylphenyl chloroformate serves as a protecting group for amines. The resulting carbamate (B1207046) is stable under certain reaction conditions but can be cleaved later to regenerate the amine. This strategy is crucial in multi-step syntheses of complex molecules. chemimpex.com Research also investigates its use in the synthesis of other organic compounds, including carbamates and esters with potential biological activity. chemimpex.comnbinno.com For instance, it has been used in the synthesis of carbamate derivatives for potential use in pesticides and pharmaceuticals. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLCQXWMQGGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572989 | |

| Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3185-73-7 | |

| Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Phenylphenyl Chloroformate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction of 4-phenylphenyl chloroformate, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. The mechanism of these reactions can vary depending on the nucleophile, solvent, and reaction conditions.

The reaction of 4-phenylphenyl chloroformate with amines, known as aminolysis, results in the formation of carbamates. The mechanism of aminolysis of related aryl chloroformates, such as phenyl chloroformate and 4-nitrophenyl chloroformate, has been studied to understand these pathways. nih.govnih.gov

In aqueous solutions, the aminolysis of phenyl and 4-nitrophenyl chloroformates with secondary alicyclic amines has been shown to proceed through a stepwise mechanism. nih.gov This pathway involves the rate-determining formation of a zwitterionic tetrahedral intermediate (T+/-). nih.govnih.gov The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

Conversely, when the aminolysis of these chloroformates is carried out with anilines in a less polar solvent like acetonitrile, the mechanism shifts to a concerted process. nih.gov This change is attributed to the destabilization of the zwitterionic tetrahedral intermediate in acetonitrile, which leads to a faster expulsion of the amine from the intermediate compared to the reaction in water. nih.gov The general reaction scheme for the aminolysis of 4-phenylphenyl chloroformate is presented below:

General Reaction for Aminolysis: 4-Phenylphenyl-O-CO-Cl + 2 RNH2 → 4-Phenylphenyl-O-CO-NHR + RNH3+Cl-

4-Phenylphenyl-O-CO-Cl + RCOOH + Et3N → 4-Phenylphenyl-O-CO-O-CO-R + Et3N·HCl

4-Phenylphenyl-O-CO-O-CO-R + R'NH2 → R-CO-NHR' + 4-Phenylphenol (B51918) + CO2

Mechanistic Investigations: Kinetics and Transition State Analysis

Brønsted-Type and Hammett Plots

The reactivity of 4-phenylphenyl chloroformate in various nucleophilic substitution reactions can be mechanistically elucidated through the use of linear free-energy relationships, specifically Brønsted-type and Hammett plots. These analyses provide quantitative insight into the nature of the transition state.

A Brønsted-type plot correlates the logarithm of the reaction rate constant (k) with the pKa of a series of related nucleophiles (e.g., a set of secondary alicyclic amines or substituted anilines). The slope of this plot, known as the Brønsted coefficient (βnuc), quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. For the aminolysis of related aryl chloroformates, such as phenyl chloroformate and 4-nitrophenyl chloroformate, in aqueous solutions, linear Brønsted-type plots have been observed with βnuc values in the range of 0.23-0.26. nih.gov Such low values are indicative of a small degree of bond formation between the nucleophile and the carbonyl carbon in the rate-determining step, which is consistent with a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is rate-limiting. nih.gov Nonlinear Brønsted plots, which can be concave upwards or downwards, often signify a change in the rate-determining step or the reaction mechanism itself as the nucleophile's basicity changes. researchgate.netresearchgate.net

The Hammett plot is another powerful tool used to probe reaction mechanisms by examining the influence of electronic effects of substituents on the aromatic ring. wikipedia.org This is achieved by plotting the logarithm of the rate constants (k) for a series of substituted reactants against the appropriate Hammett substituent constant (σ, σ+, or σ-). wikipedia.orgwalisongo.ac.id The slope of this plot is the reaction constant (ρ), which reveals the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

For reactions involving aryl chloroformates, the sign and magnitude of ρ provide critical information about charge development in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge at or near the reaction center in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge. ic.ac.uk Studies on the solvolysis of substituted phenyl chloroformates have shown complex Hammett plots, sometimes exhibiting discontinuities or nonlinearities. psu.eduresearchgate.net These have been interpreted as indicating a change in transition state structure or even a shift in the reaction mechanism with different substituents. ic.ac.ukpsu.edu For instance, a discontinuous plot with a higher ρ value for electron-donating groups and a lower ρ value for electron-withdrawing groups might suggest a variable transition state structure. psu.edu

The table below illustrates typical Hammett substituent constants for various groups, which are fundamental to constructing Hammett plots.

| Substituent (X) | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -C₆H₅ | +0.06 | -0.01 |

| -Cl | +0.37 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

This table presents standard Hammett constants used for analyzing electronic effects in aromatic systems.

Yukawa-Tsuno Analysis

When a standard Hammett plot fails to give a linear correlation, particularly for para-substituted systems where direct resonance interaction between the substituent and the reaction center is possible, the Yukawa-Tsuno equation is often employed. researchgate.netwikipedia.org This equation is a multiparameter extension of the Hammett equation that separates the substituent effect into its inductive (σ) and enhanced resonance (σ⁺ − σ or σ⁻ − σ) components. wikipedia.org

The Yukawa-Tsuno equation is given as: log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) wikipedia.org

In this equation, ρ is the reaction constant reflecting the sensitivity to the normal electronic effect, while the parameter 'r' quantifies the extent of the additional resonance contribution in the transition state. wikipedia.org The 'r' value, often called the resonance demand, provides a measure of the degree of direct π-delocalization between the substituent and the reaction center in the transition state. scispace.com An r value of 0 indicates no additional resonance stabilization is required for the transition state beyond what is described by the standard σ constant, and the equation simplifies to the basic Hammett equation. An r value of 1 signifies that the resonance effect is fully expressed, equivalent to the σ⁺ scale for reactions involving electron-deficient centers. researchgate.net

For reactions of aryl chloroformates, a Yukawa-Tsuno analysis can be particularly revealing. For example, in the nucleophilic substitution reactions of O-phenyl O-Y-substituted-phenyl thionocarbonates, an excellent linear correlation was achieved with the Yukawa-Tsuno plot, yielding a ρ value of 2.12 and an r value of 0.68. researchgate.net This significant 'r' value indicates that a partial negative charge develops on the oxygen atom of the leaving group in the rate-determining step, which is a hallmark of a concerted mechanism rather than a stepwise one where the leaving group departs after the rate-limiting step. researchgate.net Therefore, applying a Yukawa-Tsuno analysis to the reactions of 4-phenylphenyl chloroformate could provide definitive evidence regarding the transition state structure and the timing of bond-forming and bond-breaking events. scispace.comresearchgate.net

Concerted vs. Stepwise Mechanisms

The mechanism of nucleophilic substitution at the carbonyl carbon of chloroformate esters is a subject of detailed investigation, with the primary debate centering on whether the reaction proceeds through a concerted or a stepwise pathway. diva-portal.orgnih.gov

The stepwise mechanism, often referred to as an addition-elimination (Aₙ+Dₙ) mechanism, involves the initial rate-determining addition of a nucleophile to the carbonyl carbon to form a transient, unstable tetrahedral intermediate. beilstein-journals.org This intermediate then rapidly eliminates the chloride ion in a subsequent, faster step to yield the final product. beilstein-journals.orgresearchgate.net Evidence for this pathway in the solvolysis of phenyl chloroformate comes from various kinetic studies, including the analysis of solvent effects using the extended Grunwald-Winstein equation. beilstein-journals.orgrsc.org The sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m) for phenyl chloroformate (l ≈ 1.68, m ≈ 0.57) are considered benchmarks for a bimolecular addition-elimination pathway where the addition step is rate-determining. rsc.orgresearchgate.net

Alternatively, a concerted (Sₙ2-type) mechanism involves a single transition state where the nucleophile attacks the carbonyl carbon and the leaving group (chloride) departs simultaneously. youtube.com In this scenario, there is no discrete tetrahedral intermediate. youtube.com The distinction can be subtle, and an "enforced concerted variant" has also been proposed, where the tetrahedral intermediate is so unstable that it exists only as a transition state. psu.edursc.org

The specific pathway taken by 4-phenylphenyl chloroformate is expected to depend on several factors, including the nature of the nucleophile, the solvent, and the electronic influence of the 4-phenyl substituent. For aminolysis reactions in aqueous solution, evidence points towards a stepwise mechanism for phenyl chloroformates through a zwitterionic tetrahedral intermediate. nih.gov However, in less polar solvents like acetonitrile, the same reactions may become concerted because the solvent is less capable of stabilizing the charged intermediate. nih.gov The presence of the 4-phenyl group could influence the stability of the potential tetrahedral intermediate or the transition state, potentially favoring one pathway over the other.

The table below summarizes the key features distinguishing the two primary mechanistic pathways for nucleophilic acyl substitution.

| Feature | Stepwise (Addition-Elimination) Mechanism | Concerted (Sₙ2-type) Mechanism |

| Intermediate | A distinct tetrahedral intermediate is formed. | No intermediate; proceeds through a single transition state. |

| Rate-Determining Step | Typically the formation of the tetrahedral intermediate. | The single step of bond formation and breaking. |

| Kinetic Evidence | Often supported by specific ranges of l and m values in Grunwald-Winstein plots and low βnuc values in Brønsted plots. | Supported by kinetic data indicating simultaneous bond-forming and -breaking, such as significant 'r' values in Yukawa-Tsuno plots. |

| Solvent Effects | Favored in polar, protic solvents that can stabilize the charged intermediate. | May be favored in non-polar, aprotic solvents. |

Electronic Effects on Reactivity

The reactivity of 4-phenylphenyl chloroformate is significantly influenced by the electronic properties of the 4-phenyl group attached to the phenoxy moiety. dalalinstitute.com Electronic effects are generally categorized into inductive effects and resonance (or mesomeric) effects. dalalinstitute.comepdf.pub

The inductive effect (-I or +I) is transmitted through sigma (σ) bonds and weakens with distance. The oxygen atom of the ester linkage is strongly electron-withdrawing (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Applications in Advanced Organic Synthesis

Carbamate (B1207046) Synthesis

4-Phenylphenyl chloroformate is utilized in the synthesis of carbamates, a class of organic compounds characterized by the -NHC(=O)O- functional group. The formation of carbamates often involves the reaction of a chloroformate with an amine. While direct examples using 4-phenylphenyl chloroformate are not extensively detailed in the provided results, the general principle of carbamate synthesis using chloroformates is well-established. For instance, phenyl chloroformate reacts with amines to form phenyl carbamates. prepchem.com Similarly, 4-nitrophenyl chloroformate is a versatile reagent for synthesizing carbamate derivatives from aniline (B41778) derivatives. researchgate.netepa.gov This suggests that 4-phenylphenyl chloroformate would react analogously with primary and secondary amines to yield the corresponding 4-phenylphenyl carbamates. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.

Carbonate Ester Formation

The formation of carbonate esters is another significant application of chloroformates in organic synthesis. These reactions typically involve the reaction of a chloroformate with an alcohol or a phenol (B47542). google.com Phenyl chloroformate, a related compound, is known to react with ω-hydroxycarboxylic acids or their ethyl esters to form carbonate esters. mdpi.com Following this pattern, 4-phenylphenyl chloroformate can be expected to react with various alcohols and phenols to produce the corresponding 4-phenylphenyl carbonate esters. This reaction is a key step in the synthesis of more complex molecules where the carbonate moiety serves as a linker or a functional group.

Peptide Synthesis and Protecting Group Chemistry

In the intricate field of peptide synthesis, chloroformates play a pivotal role, particularly in the introduction of protecting groups for amino acids. wikipedia.orgunivpancasila.ac.id Protecting groups are essential to prevent unwanted side reactions at the amino group of an amino acid while the carboxyl group is activated for peptide bond formation. spcmc.ac.in

Introduction of Amino Protecting Groups (e.g., Benzyloxycarbonyl)

A widely used protecting group in peptide synthesis is the benzyloxycarbonyl (Cbz or Z) group, which is introduced using benzyl (B1604629) chloroformate. wikipedia.org This process involves the reaction of benzyl chloroformate with the amino group of an amino acid under basic conditions. The resulting Cbz-protected amino acid is stable under various reaction conditions but can be readily removed by hydrogenolysis. wikipedia.org While 4-phenylphenyl chloroformate is not used to introduce the Cbz group, its structural similarity to benzyl chloroformate suggests its potential for introducing a 4-phenylphenoxycarbonyl protecting group. This group could offer different deprotection conditions, providing orthogonality in complex peptide synthesis strategies. The choice between different protecting groups like Cbz, Fmoc (9-fluorenylmethyloxycarbonyl), and Boc (tert-butyloxycarbonyl) is dictated by the specific requirements of the synthetic route, including compatibility with other functional groups and deprotection strategies. wikipedia.org

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. bachem.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. bachem.compeptide.com Chloroformates, such as 4-nitrophenyl chloroformate, are used as coupling agents or for the introduction of modified side-chain functionalities in peptides during SPPS. frontiersin.orgsigmaaldrich.com Although direct use of 4-phenylphenyl chloroformate in SPPS is not explicitly detailed, its properties as a chloroformate make it a potential candidate for similar applications. The choice of solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is critical for the success of SPPS, as they need to efficiently solvate the growing peptide chain and the resin. peptide.com

Synthesis of Intermediates for Complex Organic Molecules

The synthesis of complex organic molecules often requires the construction of specific intermediates that are then elaborated into the final target. frontiersin.orgmdpi.com 4-Phenylphenyl chloroformate can be instrumental in creating such intermediates. For example, the biphenyl (B1667301) moiety is a structural feature in various biologically active molecules, and introducing it via 4-phenylphenyl chloroformate can be a key synthetic step. The resulting carbamates or carbonates can then undergo further transformations to build the desired complex molecular architecture. The synthesis of derivatives of 5-biphenyl-4-amino-2-methyl pentanoic acid highlights the importance of biphenyl-containing building blocks in medicinal chemistry. google.com

Role in Polymer Chemistry and Advanced Materials Science

Polyurethane Synthesis and Derivatization

The synthesis of polyurethanes has traditionally relied on the use of highly reactive and toxic isocyanates. However, growing environmental and safety concerns have spurred the development of non-isocyanate polyurethane (NIPU) pathways. One of the primary methods for NIPU production is the polycondensation reaction between chloroformates and amines. mdpi.com In this process, the chloroformate group reacts with the amine groups of a diamine monomer to form the characteristic urethane (B1682113) linkages of the polymer backbone.

While direct literature on 4-Phenylphenyl chloroformate for this specific application is not abundant, its chemical nature makes it a suitable candidate for this reaction scheme. Furthermore, related compounds like phenyl chloroformate have been successfully used to synthesize functional monomers for polyurethanes with specific properties, such as pendant hydroxyl groups. zendy.ioresearchgate.net This demonstrates the potential of using aryl chloroformates like 4-Phenylphenyl chloroformate for the derivatization of monomers, which are then polymerized to create functional polyurethanes. Derivatization with chloroformates is a versatile strategy for introducing specific functional groups into a molecule, which can then be used to tailor the final properties of the polymer. nih.gov

Polycarbonate Formation

Polycarbonates are high-performance thermoplastics known for their strength and clarity. Chloroformates are central to their synthesis, acting as key intermediates. ontosight.ai The industrial production of polycarbonates often involves the reaction of a bisphenol (like bisphenol A) with phosgene (B1210022). This reaction proceeds through the formation of a chloroformate intermediate on the bisphenol, which then reacts further to build the polymer chain. ontosight.aiwikipedia.orgspecialchem.com

An alternative and often preferred laboratory or specialized synthesis route involves the melt polycondensation of a dihydroxy compound with a dicarbonate (B1257347) monomer. mdpi.com These essential dicarbonate monomers are prepared by reacting a dihydroxy compound with a chloroformate, such as phenyl chloroformate. mdpi.com By extension, 4-Phenylphenyl chloroformate can be reacted with various diols to produce a range of biphenyl-containing dicarbonate monomers. These monomers can then be polymerized to create specialty polycarbonates that incorporate the rigid and thermally stable biphenyl (B1667301) unit into their structure.

Additionally, monofunctional chloroformates like 4-Phenylphenyl chloroformate can be employed as chain-capping agents during polymerization to control the molecular weight of the resulting polycarbonate. google.com They can also be used in the preparation of co-polycarbonates, where they introduce specific end-groups or block segments into the polymer architecture. google.comgoogle.com

Polymerization Initiators

Beyond its role as a monomer precursor, 4-Phenylphenyl chloroformate serves as an intermediate in the creation of polymerization initiators. Chloroformates are used to synthesize peroxydicarbonates, which are effective free-radical initiators for the polymerization of various unsaturated monomers, most notably vinyl chloride and ethylene. nih.gov

The process involves two main steps:

Formation of the Peroxydicarbonate: Two molecules of a chloroformate are reacted with a peroxide source (e.g., sodium peroxide) to form a symmetrical peroxydicarbonate.

Initiation: The resulting peroxydicarbonate is then subjected to heat, causing it to decompose and generate free radicals. These radicals initiate the chain-growth polymerization of a monomer. nih.govwikipedia.org

This pathway highlights a crucial, indirect role for 4-Phenylphenyl chloroformate in the production of major commodity plastics, where it functions as a precursor to the molecule that actually starts the polymerization reaction.

Role of Chloroformates as Initiator Precursors

| Step | Description | Reactants | Product |

| 1 | Peroxydicarbonate Synthesis | 4-Phenylphenyl chloroformate, Peroxide | 4-Phenylphenyl peroxydicarbonate |

| 2 | Radical Generation | 4-Phenylphenyl peroxydicarbonate, Heat | Free Radicals |

| 3 | Polymerization | Free Radicals, Vinyl Monomer | Polymer (e.g., PVC) |

Advanced Material Design through Chloroformate Intermediates

The true value of 4-Phenylphenyl chloroformate in advanced materials science lies in its ability to act as a carrier for the 4-phenylphenol (B51918) (or 4-hydroxybiphenyl) moiety. This structural unit is well-known for imparting exceptional properties to polymers. The precursor, 4,4'-biphenol, is a key component in the production of high-performance materials like liquid crystal polymers and polyphenylenesulfone (PPSU), where it contributes to high thermal stability and mechanical strength. wikipedia.org

By using 4-Phenylphenyl chloroformate as an intermediate, this rigid and stable biphenyl group can be precisely incorporated into various polymer backbones, including polyurethanes and polycarbonates. nih.gov This allows for the design of advanced materials with tailored properties:

Improved Mechanical Properties: The incorporation of this bulky, strong structural element can lead to polymers with higher tensile strength and modulus.

Liquid Crystalline Properties: The linear and rigid nature of the biphenyl unit is fundamental to forming liquid crystalline phases, which are essential for displays and advanced optical components.

The use of chloroformate intermediates provides a versatile chemical handle to build these high-performance characteristics into a wide array of polymer systems, making 4-Phenylphenyl chloroformate a key enabler in the design of next-generation materials. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-phenylphenyl chloroformate is expected to exhibit signals corresponding to the aromatic protons of the biphenyl (B1667301) moiety. The protons on the two phenyl rings will experience slightly different chemical environments. The protons on the phenyl ring attached to the chloroformate group will be deshielded due to the electron-withdrawing effect of the oxygen and carbonyl group.

Expected ¹H NMR Data for 4-Phenylphenyl chloroformate

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅-) | 7.30 - 7.50 | Multiplet |

| Aromatic Protons (-O-C₆H₄-) | 7.10 - 7.30 | Multiplet |

Disclaimer: The data in this table is predicted based on the analysis of similar compounds and serves as an illustrative example.

The ¹³C NMR spectrum would provide information about all the unique carbon atoms in 4-phenylphenyl chloroformate. The carbonyl carbon of the chloroformate group is expected to appear significantly downfield. The aromatic carbons will have distinct signals, with those closer to the electronegative oxygen and the other phenyl group showing different chemical shifts.

Expected ¹³C NMR Data for 4-Phenylphenyl chloroformate

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Chloroformate) | 150 - 155 |

| Quaternary Aromatic Carbons | 125 - 150 |

| CH Aromatic Carbons | 120 - 130 |

Disclaimer: The data in this table is predicted based on the analysis of similar compounds and serves as an illustrative example.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-phenylphenyl chloroformate is expected to show characteristic absorption bands for the chloroformate group and the aromatic rings. A strong absorption band corresponding to the C=O stretching of the chloroformate is a key diagnostic feature.

Expected IR Absorption Bands for 4-Phenylphenyl chloroformate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Chloroformate) | 1770 - 1790 | Strong |

| C-O-C Stretch | 1100 - 1250 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

Disclaimer: The data in this table is based on characteristic IR frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 4-phenylphenyl chloroformate, the molecular ion peak (M⁺) would be observed, and its fragmentation would likely involve the loss of the chloroformyl group (-COCl) or the entire chloroformate moiety.

Expected Mass Spectrometry Data for 4-Phenylphenyl chloroformate

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 248.68 (for C₁₃H₉ClO₂) |

| [M - Cl]⁺ | 213.22 |

| [M - COCl]⁺ | 185.22 |

| [C₁₂H₉O]⁺ | 169.20 |

| [C₁₂H₉]⁺ | 153.21 |

Disclaimer: The m/z values are calculated based on the expected molecular formula and fragmentation patterns.

X-ray Diffraction Analysis

In a hypothetical crystal structure of 4-phenylphenyl chloroformate, one would expect the two phenyl rings of the biphenyl group to be twisted with respect to each other, a common feature in biphenyl derivatives due to steric hindrance between the ortho-protons. The chloroformate group would likely be oriented in a way that minimizes steric interactions with the adjacent phenyl ring. The analysis would precisely determine the dihedral angle between the two aromatic rings and the conformation of the C-O-C(O)-Cl linkage. This information is crucial for understanding intermolecular interactions and packing in the crystal lattice.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations have become a cornerstone in the development of synthetic methodologies, offering the ability to analyze and even predict reaction pathways, including the energies of transition states and equilibria. scirp.org Among the most prevalent methods is Density Functional Theory (DFT), which is favored for its balance of computational cost and accuracy in reproducing results from higher-level theories. sumitomo-chem.co.jp DFT methods are used to simulate complex chemical systems, predict molecular properties, and elucidate reaction mechanisms. escholarship.org The selection of the appropriate functional and basis set is crucial for obtaining reliable results, with various options available depending on the specific properties and molecular systems being investigated. rsc.orgkoreascience.kr For instance, functionals with a low-to-moderate percentage of exact exchange (15-35%) are often most accurate for predicting properties like IVCT (intervalence charge transfer) excitation energies. koreascience.kr

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com This process involves algorithms, such as quasi-Newton methods, that iteratively adjust atomic coordinates to minimize the molecule's energy. youtube.com The output includes precise data on bond lengths, bond angles, and dihedral angles.

While a specific, dedicated study reporting the optimized geometry of 4-phenylphenyl chloroformate is not available in the surveyed literature, such calculations are routinely performed using DFT methods like B3LYP with basis sets such as 6-311G(d,p). scirp.org For analogous compounds, these calculations provide structural parameters that align well with experimental data from techniques like X-ray diffraction. researchgate.net A theoretical investigation would yield the precise parameters for the biphenyl (B1667301) moiety, the ester linkage, and the chloroformate group, offering insight into the molecule's planarity and conformation.

Table 1: Representative Theoretical Structural Parameters for a Chloroformate Analogue (Note: Data below is illustrative for a related structure, (E)-4-bromo-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol, as specific data for 4-phenylphenyl chloroformate was not found in the cited literature. The data demonstrates the type of information obtained from geometry optimization.) researchgate.net

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C=O | 1.214 | Bond Angle | O-C-Cl | 125.0 |

| Bond Length | C-O | 1.355 | Bond Angle | C-O-C | 118.5 |

| Bond Length | C-Cl | 1.765 | Bond Angle | C-C-C (ring) | 120.0 (avg) |

| Data derived from DFT/B3LYP/6-311++G(d,p) calculations on an analogous structure. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests higher reactivity and lower stability. acadpubl.eu

For 4-phenylphenyl chloroformate, FMO analysis would reveal the distribution of these key orbitals. Typically, the HOMO is located on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is often distributed over the electron-withdrawing chloroformate group. This distribution governs the molecule's behavior in reactions, for example, identifying the sites susceptible to nucleophilic or electrophilic attack. In a study of a related 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole molecule, the HOMO was found to be distributed over the imidazole (B134444) and phenyl rings, while the LUMO was located on the imidazole and the chloro-substituted phenyl ring. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Energies of an Analogous Aromatic Compound (Note: The following data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, and serves as an example of typical FMO analysis results.) acadpubl.eu

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

This energy gap of 4.0106 eV suggests good chemical stability for the analogue molecule. acadpubl.eu A similar analysis for 4-phenylphenyl chloroformate would be crucial for predicting its reactivity.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. proteopedia.org The MESP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. proteopedia.org Green and yellow depict regions of neutral or intermediate potential.

An MESP map of 4-phenylphenyl chloroformate would likely show a significant region of negative potential (red) around the carbonyl oxygen of the chloroformate group, highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. Conversely, a strong positive potential (blue) would be expected around the carbonyl carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack, which is characteristic of chloroformates. The biphenyl system would show a more neutral potential, though the distribution would be influenced by the electron-withdrawing nature of the chloroformate substituent. For example, in the MESP of a related N'-[(E)-(4-chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide molecule, the most negative regions are found on the sulfonyl oxygen atoms, indicating them as the primary sites for electrophilic attack. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step of a reaction. sumitomo-chem.co.jpmdpi.com Methods such as DFT can be used to model reaction pathways, for instance, in substitution or cycloaddition reactions. researchgate.netrsc.org

For 4-phenylphenyl chloroformate, a primary reaction is its interaction with nucleophiles, such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively. Computational studies could model these reactions to determine whether they proceed through a stepwise mechanism involving a tetrahedral intermediate or a concerted pathway. For example, a computational study of a phenyl-shift reaction in a lignin (B12514952) model compound investigated the reaction pathway through an oxaspiro[2.5]octadienyl radical intermediate. nih.gov Similarly, a study on the Thorpe reaction computationally evaluated both a concerted mechanism and an ionic mechanism involving catalyst participation to determine the most energetically favorable path. mdpi.com A similar approach for 4-phenylphenyl chloroformate would provide detailed insights into its reactivity, explaining experimental observations and guiding the design of new synthetic routes.

Prediction of Reactivity and Electronic Properties

Computational methods allow for the prediction of a wide range of electronic properties and reactivity descriptors. scirp.orgdtu.dk Based on FMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. scirp.org These indices provide a quantitative measure of a molecule's stability and reactivity.

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. scirp.org

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These parameters are invaluable for comparing the reactivity of a series of related compounds. scirp.org For 4-phenylphenyl chloroformate, a high electrophilicity index would be expected due to the electron-withdrawing chloroformate group, quantitatively confirming its high reactivity toward nucleophiles. DFT calculations on organic mixed-valence systems have shown that the choice of functional is critical for accurately predicting electronic properties like redox potentials. koreascience.kr Similar careful selection would be necessary to reliably predict the electronic characteristics of 4-phenylphenyl chloroformate. koreascience.krseejph.com

Green Chemistry and Sustainable Synthesis Approaches for Chloroformates

Atom Economy and Waste Minimization in Chloroformate Synthesis

The traditional synthesis of chloroformates involves the reaction of an alcohol with phosgene (B1210022) (COCl₂). kobe-u.ac.jp Phosgene itself is a highly toxic gas produced from carbon monoxide and chlorine over an activated carbon catalyst. ukri.orgrsc.org The primary reaction for producing a chloroformate, such as 4-Phenylphenyl chloroformate, from the corresponding alcohol (4-phenylphenol) generates hydrogen chloride (HCl) as a significant byproduct.

Reaction: R-OH + COCl₂ → R-OCOCl + HCl

This reaction pathway presents challenges in terms of atom economy, which is a measure of how many atoms from the reactants are incorporated into the final desired product. The generation of HCl as a byproduct lowers the theoretical atom economy.

Key strategies for waste minimization in this process include:

Alternative Phosgene Sources: To mitigate the extreme hazards of handling phosgene gas, solid and less volatile alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are used. google.comorgsyn.org While safer to transport and handle, these reagents still generate the same fundamental reactive species and byproducts, but their use can prevent accidental releases, thus minimizing potential waste and environmental contamination. A patented method for preparing methyl chloroformate utilizes solid phosgene, highlighting its alignment with green chemistry requirements and its suitability for industrial production. google.com

Continuous Flow Synthesis: Modern manufacturing is shifting towards continuous flow processes. This approach uses microreactors to handle hazardous reagents like phosgene in small quantities at any given time, significantly improving safety and control over reaction conditions. Continuous flow synthesis can lead to higher efficiency, shorter reaction times, and solves instability factors associated with large-scale batch production, making it a greener and more sustainable method for producing chloroformate compounds. google.com

Byproduct Management: The hydrochloric acid generated is a corrosive byproduct that must be neutralized or captured. A recirculating aqueous sodium hydroxide (B78521) scrubber is often employed to neutralize the HCl and any unreacted phosgene. Developing industrial catalysts for the oxidation of HCl back to chlorine (the Deacon process) offers a sustainable route to recycle a key raw material for phosgene production. nih.gov

Development of Greener Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional methods for synthesizing phenyl chloroformate often employ conventional organic solvents like toluene (B28343), benzene (B151609), or various alkanes. google.com These solvents are often volatile, flammable, and toxic, leading to efforts to replace them with more benign alternatives. acs.org

Greener solvent strategies applicable to chloroformate synthesis include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and possess unique properties such as negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com Research has shown that ionic liquids can serve as effective reaction media for processes involving chloroformates. For instance, phenyl chloroformate has been used effectively for the demethylation of N,N-dimethylanilines in the ionic liquid [bmim]Cl, which showed superior reactivity compared to conventional solvents. organic-chemistry.org The reusability of some ionic liquids is a key advantage, although factors like their water solubility and the environmental impact of their own synthesis must be considered for them to be truly "green". organic-chemistry.orgresearchgate.net

Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are promising green solvents. ethz.ch A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and inexpensive. Its solvating power can be tuned by changing the pressure and temperature. While its application is often limited to non-polar compounds, it has been successfully used as a medium for various catalytic reactions and could be applied to aspects of chloroformate synthesis or purification. ethz.chscispace.com

Bio-derived Solvents: Solvents derived from renewable biomass sources are gaining significant attention. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from furfural, and γ-valerolactone (GVL), produced from cellulose. google.com These solvents can offer a better environmental profile compared to their petroleum-based counterparts.

The following table compares the characteristics of traditional and greener solvent options.

| Solvent Type | Examples | Advantages in Synthesis | Green Chemistry Considerations |

|---|---|---|---|

| Traditional Organic Solvents | Toluene, Benzene, Hexane, Chloroform (B151607) google.comresearchgate.net | Well-understood properties, effective for many reactions. | Often volatile (VOCs), flammable, toxic, petroleum-derived. acs.org |

| Ionic Liquids (ILs) | [bmim]Cl, [bmim]PF6 organic-chemistry.org | Negligible vapor pressure, non-flammable, high thermal stability, potential for high selectivity and reusability. tcichemicals.comorganic-chemistry.org | Can be difficult to recover, potential toxicity, synthesis may not be "green". organic-chemistry.orgresearchgate.net |

| Supercritical Fluids (SCFs) | Supercritical CO₂ ethz.ch | Non-toxic, non-flammable, easily removed from product, tunable properties. | Requires high-pressure equipment, limited polarity (may need co-solvents). ethz.ch |

| Bio-derived Solvents | 2-MeTHF, γ-valerolactone (GVL) google.com | Derived from renewable resources, often biodegradable and less toxic. google.com | Properties and stability can be limiting; production process must be efficient. google.com |

Catalyst Design for Sustainable Chloroformate Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, selectively, and under milder conditions, thereby saving energy and reducing waste.

Catalysts for Chlorine Recycling: A significant green advancement related to chloroformate synthesis is the development of catalysts to regenerate chlorine from the HCl byproduct. Ruthenium(IV) oxide (RuO₂) and cerium(IV) oxide (CeO₂) based catalysts have been developed for the gas-phase oxidation of HCl, offering an energy-efficient and environmentally friendly way to recycle chlorine within the chemical industry. nih.gov

Biocatalysis and Enzyme Catalysis: The use of enzymes as catalysts (biocatalysis) offers immense potential for greening chemical synthesis. mt.com Enzymes operate under mild conditions (temperature and pH), are highly specific, and can reduce the need for protecting groups and hazardous reagents. mt.comacsgcipr.org While the direct enzymatic synthesis of 4-Phenylphenyl chloroformate is not widely documented, the principles of biocatalysis are being applied to create more sustainable synthetic routes. Immobilized enzymes, for example, are being developed for greater stability and reusability in organic solvents. researchgate.net The concept of "biocatalytic retrosynthesis" encourages chemists to design synthetic pathways that incorporate enzymatic steps, leading to more sustainable manufacturing processes. acsgcipr.org

| Catalyst Type | Application Area | Example Materials | Sustainable Advantage |

|---|---|---|---|

| Heterogeneous Catalysts | Phosgene Synthesis | Activated Carbon ukri.orgrsc.org | Enables large-scale production; research aims to improve efficiency and reduce energy input. gla.ac.uk |

| Oxidation Catalysts | Chlorine Recycling from HCl | RuO₂-based, CeO₂-based nih.gov | Closes the chlorine loop, recycling a key raw material and reducing waste. nih.gov |

| Biocatalysts | General Organic Synthesis | Immobilized Enzymes (e.g., Laccase) researchgate.netacsgcipr.org | High specificity, mild reaction conditions, reduced byproducts, biodegradable. mt.com |

Reducing Environmental Footprint of Chloroformate Applications

Beyond synthesis, the environmental impact of how 4-Phenylphenyl chloroformate and other chloroformates are used is a critical consideration. These compounds are valuable reagents, often used to introduce protecting groups in pharmaceutical synthesis or as derivatizing agents for analysis. mdpi.commarketresearchintellect.com

Strategies to reduce the environmental footprint of these applications include:

Green Derivatization: In analytical chemistry, derivatization is often used to make molecules suitable for analysis. Green approaches focus on in-situ derivatization to reduce solvent consumption and waste, and the use of greener solvents like deep eutectic solvents. acs.orgbohrium.com The development of alternative, more environmentally friendly derivatization reagents is also an active area of research. researchgate.netorganic-chemistry.org

Process Intensification: In pharmaceutical and chemical manufacturing, using chloroformates in continuous flow reactors or as part of a one-pot synthesis reduces intermediate isolation steps, solvent use, and waste generation. kobe-u.ac.jp A photo-on-demand method for synthesizing chloroformates from chloroform allows for their immediate use in a one-pot conversion to carbamates, minimizing handling and waste. kobe-u.ac.jp

Future Research Directions and Emerging Areas

Novel Synthetic Routes and Catalytic Systems for 4-Phenylphenyl Chloroformate

The traditional synthesis of aryl chloroformates, including 4-phenylphenyl chloroformate, often involves the use of phosgene (B1210022) or its derivatives like triphosgene (B27547). justia.com While effective, the high toxicity of phosgene necessitates the development of safer and more efficient synthetic methodologies. iupac.orgkobe-u.ac.jp Future research is increasingly directed towards phosgene-free routes and the development of advanced catalytic systems.

One promising area is the exploration of continuous flow synthesis methods. These systems can enhance safety and efficiency, particularly when dealing with hazardous reagents, by minimizing reaction volumes and enabling precise control over reaction parameters. google.com Continuous flow processes can shorten reaction times and are more amenable to industrial-scale production. google.com

The development of novel catalysts is another critical research frontier. While substances like dimethylformamide and various amines have been used as catalysts, there is a continuous search for more active, selective, and reusable catalytic systems. justia.comgoogle.com Research into quaternary ammonium (B1175870) catalysts and trisubstituted phosphines has shown potential but also revealed limitations in activity that warrant further investigation. google.comgoogle.com The goal is to identify catalysts that can facilitate the reaction under milder conditions, reduce byproduct formation, and be easily separated from the product mixture.

Alternative carbonylation agents are also being investigated to replace phosgene. Dimethyl carbonate (DMC), for instance, is considered a greener alternative, though its lower reactivity often requires catalytic activation. iupac.org Research into catalytic systems that can effectively utilize DMC or other less hazardous C1 sources for the synthesis of aryl chloroformates is a significant step towards more sustainable chemical manufacturing. iupac.orgresearchgate.net

A noteworthy innovation is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgacs.org This method uses chloroform (B151607) as both a reagent and a solvent, generating phosgene in situ through photochemical activation. organic-chemistry.orgkobe-u.ac.jp This approach significantly enhances safety by avoiding the storage and handling of bulk phosgene gas and can be adapted for the synthesis of various chloroformates. kobe-u.ac.jpkobe-u.ac.jp

| Synthesis Approach | Key Features | Potential Advantages | Research Focus |

| Continuous Flow | Utilizes microreactors for continuous production. | Enhanced safety, improved heat and mass transfer, shorter reaction times. google.com | Optimization of reactor design and process parameters for aryl chloroformates. |

| Novel Catalysis | Explores new catalysts beyond traditional amines and amides. justia.com | Higher yields, improved selectivity, milder reaction conditions, catalyst recyclability. | Development of highly active and robust heterogeneous or homogeneous catalysts. |

| Phosgene-Free Routes | Employs alternative C1 sources like dimethyl carbonate (DMC). iupac.org | Reduced toxicity and environmental impact, safer handling. researchgate.net | Designing effective catalysts for the activation of less reactive carbonyl sources. |

| Photo-on-Demand | In situ generation of phosgene from chloroform using light. organic-chemistry.orgkobe-u.ac.jp | Eliminates the need to store toxic phosgene, high yields, operational simplicity. kobe-u.ac.jpacs.org | Expanding the substrate scope and scaling up the process for industrial applications. |

Expanded Applications in Advanced Materials Science

4-Phenylphenyl chloroformate serves as a crucial building block for introducing the 4-phenylphenoxy moiety into various molecular architectures, making it highly valuable in the synthesis of advanced materials. Its derivatives are integral to the production of polymers like polycarbonates and polyurethanes, as well as liquid crystals and other functional materials.

Future research will likely focus on leveraging the rigid biphenyl (B1667301) structure imparted by the 4-phenylphenyl group to design novel polymers with enhanced thermal stability, mechanical strength, and specific optical properties. The synthesis of novel poly(urethanes) from bis(phenyl chloroformate) monomers containing silicon or germanium highlights a path toward creating polymers with unique combinations of properties, such as high glass transition temperatures. researchgate.net

The application of 4-phenylphenyl chloroformate in the synthesis of liquid crystals is another area ripe for exploration. The elongated and rigid nature of the biphenyl unit is a key structural feature in many liquid crystalline compounds. By incorporating this moiety, researchers can fine-tune the mesomorphic properties of new materials for applications in displays, sensors, and optical devices.

Furthermore, the reactivity of the chloroformate group allows for the modification of polymer surfaces and the synthesis of functional macromolecules. For example, it can be used to graft specific functional groups onto polymer backbones, thereby altering their surface properties, biocompatibility, or chemical resistance. Research into using aryl chloroformates as coupling agents to link molecules to polymer carriers demonstrates this potential.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing new chemical transformations. For reactions involving 4-phenylphenyl chloroformate, particularly its reactions with nucleophiles (e.g., aminolysis, solvolysis), deeper mechanistic studies are crucial.

Kinetic investigations into the aminolysis of similar aryl chloroformates, such as phenyl and 4-nitrophenyl chloroformates, have suggested stepwise mechanisms involving the formation of a zwitterionic tetrahedral intermediate. nih.gov The stability of this intermediate is highly dependent on the solvent, with polar solvents like water favoring the stepwise pathway. nih.gov Future research could apply similar kinetic and computational studies to the reactions of 4-phenylphenyl chloroformate to elucidate the precise role of the biphenyl group on reaction rates and mechanisms.

The solvolysis of chloroformates is another area requiring more profound mechanistic understanding. Studies on related compounds like p-nitrophenyl chloroformate have utilized the extended Grunwald-Winstein equation to analyze the influence of solvent nucleophilicity and ionizing power on reaction rates, suggesting a bimolecular addition-elimination pathway in most solvents. mdpi.com Applying these analytical tools to 4-phenylphenyl chloroformate would provide valuable data on its reactivity across a range of solvent systems.

Investigating the role of catalysts at a molecular level is also a key research direction. Understanding how catalysts like dimethylformamide or tertiary amines activate the chloroformate and facilitate nucleophilic attack can lead to the design of more efficient catalytic systems. justia.com

| Reaction Type | Key Mechanistic Question | Investigational Tools | Potential Impact |

| Aminolysis | Stepwise vs. concerted mechanism; role of the biphenyl group. | Kinetic studies, Brønsted plots, computational modeling. nih.gov | Optimization of carbamate (B1207046) and urea (B33335) synthesis. |

| Solvolysis | Influence of solvent properties on the reaction pathway (addition-elimination vs. ionization). researchgate.net | Extended Grunwald-Winstein analysis, product studies. mdpi.com | Predicting reactivity and product distribution in different solvents. |

| Catalysis | Mode of catalyst action (e.g., nucleophilic vs. general base catalysis). | Spectroscopic analysis of intermediates, kinetic modeling. | Design of more effective and selective catalysts. |

Integration of Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the reactivity, properties, and reaction mechanisms of molecules like 4-phenylphenyl chloroformate, thereby accelerating research and development. Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. mdpi.comescholarship.org

Future research will increasingly integrate these computational approaches. For instance, DFT calculations can be used to:

Predict Reactivity: By calculating molecular properties like electrostatic potential maps and frontier molecular orbitals, researchers can predict the most likely sites for nucleophilic or electrophilic attack on 4-phenylphenyl chloroformate and its derivatives.

Elucidate Mechanisms: Computational modeling can help distinguish between different possible reaction pathways (e.g., stepwise vs. concerted mechanisms in aminolysis) by comparing the calculated energy barriers for each path. mdpi.com This complements experimental kinetic data. nih.gov

Design Novel Molecules: Predictive models can be used to design new materials based on the 4-phenylphenyl chloroformate scaffold. By simulating the properties of virtual molecules, researchers can identify promising candidates for synthesis and experimental validation, saving significant time and resources. arxiv.orgnih.gov

The development of machine learning and artificial intelligence models for reaction prediction is an emerging frontier. arxiv.org By training algorithms on large datasets of known chemical reactions, these models can predict the likely outcomes of reactions involving 4-phenylphenyl chloroformate under various conditions, and even suggest optimal synthetic routes. arxiv.org

Advancements in Green Chemistry for Chloroformate Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For chloroformate chemistry, the primary focus is on moving away from hazardous reagents like phosgene and minimizing waste. iupac.org

Future research in this area will concentrate on several key strategies:

Phosgene-Free Synthesis: As mentioned, developing catalytic routes that use benign carbonyl sources like CO2 or dimethyl carbonate is a major goal. iupac.orgresearchgate.net This avoids the extreme toxicity associated with phosgene and its derivatives like diphosgene and triphosgene. iupac.orgsigmaaldrich.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives.

Safer Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is ongoing. For chloroformate synthesis, the use of chloroform in photo-on-demand systems serves as both reactant and solvent, potentially reducing the need for additional solvents. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, for example through photocatalysis, reduces the energy consumption and environmental footprint of the chemical process. kobe-u.ac.jp The development of fluoroalkyl carbonates as highly reactive yet safer alternatives to phosgene for synthesizing chemical products without producing corrosive byproducts like HCl is a significant advancement in this direction. kobe-u.ac.jp

By focusing on these emerging areas, the scientific community can continue to unlock the full potential of 4-phenylphenyl chloroformate as a valuable chemical intermediate while enhancing the safety, efficiency, and sustainability of its synthesis and application.

Q & A

Q. What are the standard synthetic routes for preparing 4-phenylphenyl chloroformate?

The synthesis typically involves reacting 4-phenylphenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The base neutralizes HCl byproducts, and the reaction is conducted in inert solvents (e.g., dichloromethane) under controlled conditions. Purity is enhanced via distillation or chromatography .

Q. What safety protocols are critical when handling 4-phenylphenyl chloroformate?

Q. Which nucleophilic reactions are most feasible with 4-phenylphenyl chloroformate?

Common reactions include:

- Carbamate formation : Reacting with amines (e.g., aniline) in dichloromethane at 0–25°C .

- Hydrolysis : Yields 4-phenylphenol and CO₂ in aqueous base .

- Reduction : LiAlH₄ in anhydrous THF converts it to 4-phenylphenol .

Q. How is purity assessed for 4-phenylphenyl chloroformate in research settings?

- HPLC/GC-MS : Quantifies residual phosgene or byproducts .

- Titration : Measures active chloroformate groups via reaction with excess amine and back-titration .

Advanced Research Questions

Q. What advanced analytical techniques validate its stability in multi-step syntheses?

- UPLC-MS/MS : Detects degradation products (e.g., phenylphenols) in real-time .

- FT-IR/NMR : Monitors carbonyl (C=O) and chloroformate (OCOCl) functional groups for decomposition .

Q. How to resolve contradictions in toxicity data (e.g., LC₅₀ values) across studies?

- Cross-reference exposure models : Compare acute toxicity studies (e.g., Vernot et al.’s LC₅₀ for rats vs. NRC guidelines) .

- Control variables : Ensure consistency in animal models, exposure duration, and analytical methods .

Q. What experimental designs optimize reaction yields with diverse nucleophiles?

- DoE (Design of Experiments) : Vary solvents (THF vs. DCM), bases (pyridine vs. TEA), and temperatures .

- Kinetic studies : Use in-situ IR to track reaction progress and identify rate-limiting steps .

Q. How does pH influence its stability in aqueous environments?

- Hydrolysis kinetics : At pH > 9, rapid decomposition occurs via base-catalyzed pathways; below pH 7, stability improves but requires inert atmospheres .

- Buffered studies : Use phosphate or carbonate buffers to simulate biological matrices .

Q. What derivatization strategies enhance its detection in trace analysis?

Q. How to design multi-step syntheses (e.g., API intermediates) while minimizing side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.